methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an isothiocyanate group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Formation of Isothiocyanate Group: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Introduction of Isothiocyanate: The acid chloride is then reacted with a suitable isothiocyanate source, such as ammonium thiocyanate (NH₄SCN), under controlled conditions to form the isothiocyanate group.
Methylation: The final step involves methylation of the carboxylate group using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine or other functional groups.
Substitution: The isothiocyanate group is highly reactive and can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines (RNH₂) or alcohols (ROH) under mild conditions.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound can be used to modify biomolecules, such as proteins, through the isothiocyanate group, which can form covalent bonds with amino groups in proteins. This property is useful in the development of bioconjugates and probes for biological studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The isothiocyanate group is known for its anticancer activity, and modifications of this compound could lead to new drug candidates.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, from drug development to material science.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the isothiocyanate group, making it less reactive in certain applications.
3-Isothiocyanato-1H-pyrrole-2-carboxylate: Similar structure but without the methyl groups, which can affect its reactivity and solubility.
Uniqueness
Methyl 3-isothiocyanato-1,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the isothiocyanate group and the methyl groups on the pyrrole ring. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
methyl 3-isothiocyanato-1,5-dimethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-6-4-7(10-5-14)8(11(6)2)9(12)13-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQFLVZGMOOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C(=O)OC)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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